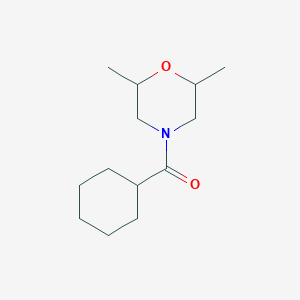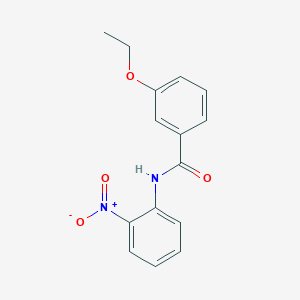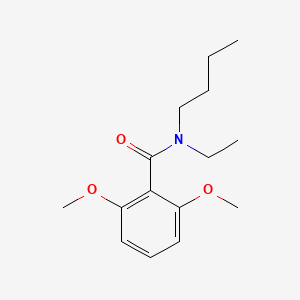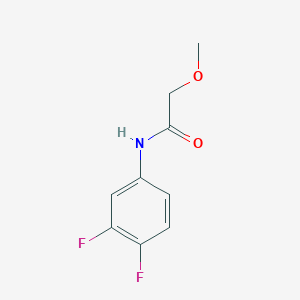
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine
Descripción general
Descripción
4-(Cyclohexylcarbonyl)-2,6-dimethylmorpholine (CDCM) is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. CDCM is a versatile molecule that can be used as a building block for the synthesis of various compounds with different biological activities.
Mecanismo De Acción
The mechanism of action of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives is not fully understood. However, it is believed that they exert their biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphodiesterases.
Biochemical and Physiological Effects:
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Others have been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce inflammation in animal models. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have also been investigated for their potential as anti-viral agents, particularly against HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives have several advantages for use in lab experiments. They are relatively easy to synthesize and can be modified to produce compounds with different biological activities. They are also stable under normal lab conditions and can be stored for extended periods of time. However, 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives can be toxic at high concentrations and may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives. One area of interest is the development of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives as potential anti-viral agents, particularly against emerging viruses such as SARS-CoV-2. Additionally, 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives could be investigated for their potential as anti-inflammatory agents for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine has been used in various scientific research applications, particularly in the field of drug discovery. It can be used as a building block for the synthesis of various compounds with different biological activities, such as anti-cancer, anti-inflammatory, and anti-viral activities. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have also been investigated for their potential as anti-tumor agents, anti-microbial agents, and anti-oxidant agents.
Propiedades
IUPAC Name |
cyclohexyl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-14(9-11(2)16-10)13(15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSTWWDPIVXYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)

![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)

![1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol](/img/structure/B3978078.png)


![2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978112.png)

![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3978125.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)azepane](/img/structure/B3978136.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B3978139.png)